molecular formula C9H13NO3 B6167570 9-oxa-1-azaspiro[5.5]undecane-2,4-dione CAS No. 1537817-18-7

9-oxa-1-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B6167570
CAS No.: 1537817-18-7
M. Wt: 183.20 g/mol
InChI Key: HDGPSKGOBHFMMS-UHFFFAOYSA-N
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Description

9-Oxa-1-azaspiro[5.5]undecane-2,4-dione is a spirocyclic heterocyclic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . This scaffold is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel antituberculosis agents. Recent research published in 2024 has demonstrated that derivatives based on the 1-oxa-9-azaspiro[5.5]undecane scaffold act as spirocyclic inhibitors of the MmpL3 protein in Mycobacterium tuberculosis . The MmpL3 transporter is a crucial target for anti-TB drug discovery as it is essential for the assembly of the mycobacterial cell wall. The optimization of this core structure, guided by molecular docking studies, has yielded compounds with high activity against the antibiotic-sensitive strain H37Rv and several multidrug-resistant strains of M. tuberculosis , surpassing the activity of comparator drugs in experimental models . The spiro[5.5]undecane core provides a three-dimensional structural complexity that is valuable for probing novel biological space and developing new pharmacophores. This compound, specifically its 2,4-dione functionalization, serves as a versatile building block for further chemical elaboration to explore structure-activity relationships and optimize drug-like properties such as potency and selectivity. 9-Oxa-1-azaspiro[5.5]undecane-2,4-dione is supplied For Research Use Only and is strictly intended for laboratory research. It is not intended for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

1537817-18-7

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

9-oxa-1-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C9H13NO3/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h1-6H2,(H,10,12)

InChI Key

HDGPSKGOBHFMMS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC(=O)CC(=O)N2

Purity

95

Origin of Product

United States

Theoretical and Computational Studies on the Structural and Electronic Properties of 9 Oxa 1 Azaspiro 5.5 Undecane 2,4 Dione

Systematic Nomenclature and Isomeric Considerations

The systematic name for the compound is derived following IUPAC nomenclature rules for spiro compounds. The name "9-oxa-1-azaspiro[5.5]undecane-2,4-dione" precisely describes its structure:

spiro : Indicates a compound with two rings sharing a single common atom, the spiro atom. wikipedia.org

[5.5] : This bracketed notation specifies the number of atoms in each ring linked to the spiro atom, excluding the spiro atom itself. In this case, both rings have five atoms, which, including the spiro carbon, makes them six-membered rings.

undecane : Represents the total number of atoms in both rings, which is eleven (5 + 5 + 1).

9-oxa-1-aza : These prefixes and locants indicate the presence and position of heteroatoms. The numbering of the spiro system starts in the smaller ring next to the spiro junction, but in a [5.5] system, it begins in one of the rings. Following standard conventions, the nitrogen atom of the dione (B5365651) ring is assigned position 1, and the oxygen atom in the other ring is at position 9.

-2,4-dione : This suffix indicates the presence of two ketone functional groups at positions 2 and 4 of the azaspiro ring, forming a glutarimide (B196013) (or piperidine-2,6-dione) substructure.

The molecular formula for this compound is C₉H₁₃NO₃. uni.lu

Isomeric variations of this compound primarily involve the placement of the heteroatoms. For instance, 1-oxa-9-azaspiro[5.5]undecane derivatives would have the oxygen and nitrogen atoms swapping ring systems relative to the spiro center. nih.gov Another positional isomer is 3-oxa-9-azaspiro[5.5]undecane-2,4-dione , where the oxygen is part of the dione ring system. lookchem.com Each isomer possesses distinct electronic and conformational properties.

Stereochemical Aspects of Spiro-Fused Systems and Chirality

Spiro compounds can exhibit chirality, often without a traditional asymmetric carbon atom (a carbon with four different substituents). wikipedia.org The chirality in systems like 9-oxa-1-azaspiro[5.5]undecane arises from the three-dimensional, non-planar arrangement of the two rings around the spiro atom. This phenomenon is known as axial chirality. researchgate.netwikipedia.org

The spiro atom serves as the origin of chirality because the two rings are held in a twisted, perpendicular-like orientation. wikipedia.orgstackexchange.com This fixed spatial arrangement means the molecule is non-superimposable on its mirror image, resulting in two enantiomers. stackexchange.com Even in unsubstituted spiro[5.5]undecane, the chirality of the spiro atom is a topic of detailed analysis. rsc.org

The absolute configuration of the stereogenic spiro center is assigned using the Cahn-Ingold-Prelog (CIP) sequence rules. wikipedia.org For spiro compounds, the rules are adapted to handle the unique geometry:

The two rings are treated as substituents on the spiro atom.

Priority is assigned by traversing each ring from the spiro atom. The path that first encounters an atom of higher atomic number receives higher priority. yale.edumyheplus.comlibretexts.org

In 9-oxa-1-azaspiro[5.5]undecane-2,4-dione, the priorities of the four chains originating from the spiro carbon are determined by moving outwards atom by atom. The presence of nitrogen and oxygen atoms in the rings is crucial for assigning these priorities. yale.edu

Once priorities are established, the molecule is oriented with the lowest priority group pointing away from the viewer, and the sequence from highest to lowest priority determines the R or S descriptor. libretexts.org

The presence of a C2 axis of symmetry, but the absence of a plane of symmetry, confirms the molecule's chiral nature. stackexchange.com

Quantum Chemical Calculations of Molecular Geometry and Conformations

Quantum chemical calculations are indispensable tools for investigating the molecular structures and conformational preferences of complex molecules like spiro-heterocycles. spirochem.comspirochem.com These methods allow for the determination of optimized geometries, bond lengths, bond angles, and the relative energies of different conformers.

Ab initio and Density Functional Theory (DFT) are two of the most powerful computational methods used to study molecular systems. shd-pub.org.rsresearchgate.netnih.gov DFT, particularly with hybrid functionals like B3LYP, has proven effective for calculating the properties of heterocyclic and spiro compounds, providing a good balance between accuracy and computational cost. researchgate.netnih.gov

Table 1: Representative Predicted Geometric Parameters for a Spiro[5.5]undecane-dione System Data is illustrative and based on calculations for an analogous compound. researchgate.net

ParameterBondPredicted Value
Bond LengthC=O~1.22 Å
C-N~1.38 Å
C-O (ether)~1.43 Å
C-C (spiro)~1.54 Å
Bond AngleO=C-N~120°
C-N-C~125°
C-O-C~112°
C-C(spiro)-C~109.5°

The conformational energy landscape, or potential energy surface (PES), describes the potential energy of a molecule as a function of its geometry. researchgate.netlibretexts.org For 9-oxa-1-azaspiro[5.5]undecane-2,4-dione, the landscape is primarily defined by the conformations of its two six-membered rings.

The tetrahydropyran (B127337) ring and the glutarimide ring are expected to adopt low-energy chair conformations to minimize steric strain and torsional strain. beilstein-journals.orgnih.gov However, other conformations like boat and twist-boat also exist as higher-energy minima or transition states on the PES. rsc.org Computational methods can map this surface to identify the global minimum energy conformation, which corresponds to the most stable and populated structure of the molecule, as well as the energy barriers between different conformers. researchgate.netchemrxiv.orgmdpi.com The rigidity of the spiro center significantly constrains the conformational possibilities compared to two separate rings, leading to a unique and complex energy landscape. mdpi.com

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to describe chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.netscirp.org

DFT calculations are widely used to determine the energies and spatial distributions of these orbitals for spiro compounds. researchgate.netresearchgate.net For example, a DFT study on a similar 1,5-dioxaspiro[5.5]undecane-2,4-dione derivative calculated the HOMO and LUMO energies. researchgate.net The HOMO was found to be localized on the hydrazono-phenyl portion of that molecule, while the LUMO was distributed over the dione ring. This separation of orbitals is typical for donor-acceptor systems and influences the molecule's electronic transitions and reactivity. For 9-oxa-1-azaspiro[5.5]undecane-2,4-dione, the lone pairs on the oxygen and nitrogen atoms, as well as the pi systems of the carbonyl groups, would be expected to contribute significantly to the frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for a Spiro[5.5]undecane-dione System Data from a DFT study on an analogous compound. researchgate.net

Molecular OrbitalEnergy (eV)
HOMO-5.936
LUMO-2.222
Energy Gap (ΔE) 3.714

The calculated global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, which are derived from HOMO and LUMO energies, can further quantify the molecule's reactivity profile. nih.govmdpi.com

Advanced Synthetic Methodologies for 9 Oxa 1 Azaspiro 5.5 Undecane 2,4 Dione

Retrosynthetic Analysis of the Spiro[5.5]undecane Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the 9-oxa-1-azaspiro[5.5]undecane-2,4-dione framework, the key challenge lies in the construction of the quaternary spirocyclic center. A primary disconnection approach would involve breaking the bonds forming the two rings at the spiro atom. This leads to several potential synthetic precursors.

One common retrosynthetic strategy involves a Michael addition reaction. For instance, the spiro[5.5]undecane-1,5,9-trione derivative can be disconnected to dimedone and a diarylideneacetone. scilit.com This highlights a convergent approach where two key fragments are brought together in a crucial bond-forming step. Another approach could involve an intramolecular process where a pre-formed chain cyclizes to create the spirocyclic system.

Dearomative ipso-iodocyclization of specific phenyl-1-alkynes represents another innovative retrosynthetic approach for constructing the spiro[5.5]undecane framework. elsevierpure.com This method capitalizes on the reactivity of the aromatic ring to induce cyclization and form the spiro center.

Cyclization Strategies for Spiroheterocycle Formation

The formation of the heterocyclic ring in 9-oxa-1-azaspiro[5.5]undecane-2,4-dione is a critical step in its synthesis. Various cyclization strategies have been developed to construct spiroheterocycles, each with its own advantages and limitations.

Intramolecular Annulation Approaches

Intramolecular annulation, the formation of a ring from a single molecule, is a powerful strategy for constructing spirocyclic systems. This approach often offers good control over stereochemistry.

One notable example is the NBS-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamide. rsc.org This reaction proceeds under mild conditions and allows for the divergent synthesis of both fused and spirocyclic indolines, demonstrating the versatility of this approach. rsc.org Biocatalytic methods, such as the use of d-aminoacylase for [5+1] double Michael additions, have also been employed to achieve stereoselective synthesis of spiro[5.5]undecane derivatives. researchgate.net This enzymatic approach is noteworthy for producing almost exclusively the cis isomers. researchgate.net

Radical cyclizations also provide a pathway to spirocyclic compounds. The intramolecular trapping of spiro radicals can lead to the formation of structurally complex and valuable spirocyclic systems. bohrium.com

Intramolecular Cyclization Method Key Features Example Precursor Reference
NBS-Induced AnnulationMild conditions, divergent synthesis3-(1H-indol-3-yl)-N-alkoxypropanamide rsc.org
Biocatalytic [5+1] Double Michael AdditionHigh stereoselectivity (cis)Not specified researchgate.net
Radical CyclizationFormation of complex spirocyclesNot specified bohrium.com

Intermolecular Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Intermolecular cycloaddition reactions, where two different molecules react to form a ring, are a highly efficient means of constructing spirocycles. These reactions often create multiple stereocenters in a single step.

A key example is the use of a [3+2]-cycloaddition to generate a core quaternary carbon center, which is a crucial feature of spirocycles. nih.gov This strategy has been applied to the synthesis of a diverse range of heterocyclic spirocyclic scaffolds. nih.gov Another powerful cycloaddition is the Diels-Alder reaction. The reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene, for instance, yields a spiro ketone that serves as a precursor to β-chamigrene, a spiro[5.5]undecane sesquiterpene. mdpi.com

Formal [4+1] cycloaddition reactions have also been developed for the synthesis of spirocyclic scaffolds. An example is the reaction of 3-chlorooxindole with o-quinone methides, which proceeds under mild conditions to afford spirocyclic oxindoles in excellent yields. nih.gov

Cycloaddition Type Reactants Product Type Reference
[3+2] CycloadditionNitrile oxide and alkeneIsoxazole heterocycle nih.gov
Diels-Alder Reaction3,3-dimethyl-2-methylenecyclohexanone and isopreneSpiro ketone mdpi.com
Formal [4+1] Cycloaddition3-chlorooxindole and o-quinone methideSpirocyclic oxindole nih.gov

Metal-Catalyzed and Organocatalytic Cyclizations

Both metal and organocatalysis have emerged as powerful tools for the synthesis of spiroheterocycles, often providing high levels of stereocontrol.

Metal-catalyzed reactions offer a broad range of transformations. For example, rhodium(II)-catalyzed O–H insertion followed by a base-promoted cyclization of diazoarylidene succinimides provides access to various spiroheterocycles. beilstein-journals.org A metal-catalyzed oxidative cyclization is a key step in the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. nih.gov Lewis acid catalysts have been utilized in the one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones via a Michael reaction. scilit.com

Organocatalysis provides a complementary approach, often using small organic molecules as catalysts. The enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives has been achieved through an organocatalytic three-component cascade reaction, yielding products with high enantiomeric excess. nih.gov

Stereoselective and Enantioselective Synthesis of the Spiro Center

The creation of the spiro center with a specific three-dimensional arrangement is a major challenge in the synthesis of spirocyclic compounds. The development of stereoselective and enantioselective methods is therefore of paramount importance.

Significant progress has been made in the enantioselective construction of the spiro[5.5]undecane framework, particularly for the synthesis of halogenated marine natural products. acs.org Organocatalysis has played a pivotal role in the recent surge of methodologies for the enantioselective synthesis of spirocycles. rsc.org For instance, quinidine-derived squaramide has been used as an organocatalyst in a cascade reaction to produce chiral spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with excellent enantioselectivity. nih.gov

The Prins cascade cyclization is another powerful tool for stereoselective synthesis. A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. nih.govacs.org

Development of Novel and Efficient Synthetic Pathways

Microwave-assisted organic synthesis has emerged as a technique to accelerate reactions and improve yields. For example, the microwave-induced reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one to synthesize a spiro[5.5]undecane-1,5,9-trione derivative was significantly more efficient than the conventional method. dergipark.org.tr

The development of one-pot synthesis methods is another strategy to improve efficiency. A one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved using Lewis acid catalysts. scilit.com Furthermore, the use of cycloaddition strategies, particularly [3+2] cycloadditions, has been shown to provide high regioselectivity and improve upon lengthy procedures to generate the core quaternary carbon center. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is a critical step in the development of synthetic routes to ensure high efficiency and product yield. While specific optimization studies for the direct synthesis of 9-oxa-1-azaspiro[5.5]undecane-2,4-dione are not extensively documented in publicly available literature, valuable insights can be drawn from the synthesis of analogous spirocyclic compounds. The synthesis of related spiro-heterocycles often involves cascade or multicomponent reactions where temperature, catalyst choice, solvent, and reaction time play pivotal roles. acs.orgrsc.org

For instance, in the synthesis of spiro-lactones, the choice of base and temperature has been shown to significantly influence the reaction outcome and yield. A study on the synthesis of a spiro-lactone demonstrated that cesium carbonate (Cs₂CO₃) was an effective base. acs.org Increasing the temperature from 50 °C to reflux in tetrahydrofuran (B95107) (THF) led to a substantial improvement in the yield from 60% to 67% and a reduction in reaction time. acs.org

Further illustrating the importance of reaction conditions, the synthesis of 2-(hydroxymethyl)-C2-spirocyclic indolin-3-ones was optimized by screening various gold(I) catalysts and ligands. acs.org The use of (Et₃P)AuCl with AgBF₄ as a co-catalyst in dichloromethane (B109758) provided the highest yield of 84%. acs.org This highlights the profound impact that the catalytic system has on the efficiency of spirocyclization reactions.

A key step in the synthesis of some oxa-azaspiro compounds is a metal-catalyzed oxidative cyclization. In the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, a related class of compounds, various metal catalysts were investigated. nih.gov The results, summarized in the table below, show that copper and rhodium catalysts were effective, while manganese, iron, and zinc catalysts failed to promote the reaction. nih.gov

Table 1: Optimization of Metal Catalyst for the Synthesis of an Analogous 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione nih.gov
EntryCatalystOxidantSolventYield (%)
1Cu[(CH₃CN)₄ClO₄]PhI(OAc)₂DCM72
2Rh₂(OAc)₄PhI(OAc)₂DCM75
3Mn(OAc)₂PhI(OAc)₂DCMNR
4FeCl₂PhI(OAc)₂DCMNR
5ZnCl₂PhI(OAc)₂DCMNR

NR = No Reaction

These findings suggest that a thorough screening of catalysts, solvents, and temperature would be a crucial first step in developing an efficient synthesis for 9-oxa-1-azaspiro[5.5]undecane-2,4-dione.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of spirocyclic compounds, several green methodologies have been explored and could be applicable to the synthesis of 9-oxa-1-azaspiro[5.5]undecane-2,4-dione.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to shorter reaction times, higher yields, and increased product purity. nih.govarkat-usa.org In the synthesis of spiro-benzo researchgate.netnih.govdiazepine derivatives, a microwave-assisted approach using a multiphase nano-titania catalyst resulted in excellent yields in a short period. nih.gov This technique could potentially accelerate the key bond-forming steps in the synthesis of 9-oxa-1-azaspiro[5.5]undecane-2,4-dione.

Use of Environmentally Benign Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives is a cornerstone of green chemistry. Water has been successfully employed as a solvent in the synthesis of various nitrogen-containing heterocycles, including imines which can be key intermediates. researchgate.netrsc.org The use of "on water" conditions, often assisted by ultrasonic irradiation, has been shown to be highly efficient for the synthesis of 3,3'-pyrrolidonyl spirooxindole derivatives. rsc.org

Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents that can also act as catalysts. nih.gov A choline (B1196258) chloride-oxalic acid eutectic mixture has been used as an effective and recyclable catalyst/solvent system for the synthesis of spirooxindoles, offering operational simplicity and excellent yields. nih.gov

Furthermore, the use of reusable, heterogeneous catalysts, such as nano-ordered catalysts, aligns with green chemistry principles by simplifying product purification and reducing waste. researchgate.net For example, a nano-ordered reusable catalyst has been successfully used for the environmentally friendly synthesis of complex spiro-triones. researchgate.net

The application of these green chemistry approaches to the synthesis of 9-oxa-1-azaspiro[5.5]undecane-2,4-dione could offer significant advantages in terms of sustainability, efficiency, and cost-effectiveness. The table below summarizes some green chemistry approaches that could be adapted for the synthesis of the target compound.

Table 2: Potential Green Chemistry Approaches for the Synthesis of 9-Oxa-1-azaspiro[5.5]undecane-2,4-dione
Green ApproachPotential AdvantageExample from Analogous Syntheses
Microwave-Assisted SynthesisReduced reaction time, improved yield and purity. arkat-usa.orgSynthesis of spiro-benzo researchgate.netnih.govdiazepines with a nano-titania catalyst. nih.gov
Use of Water as a SolventEnvironmentally benign, low cost, readily available.Ultrasonic-assisted synthesis of spirooxindoles "on water". rsc.org
Deep Eutectic Solvents (DES)Act as both catalyst and solvent, recyclable, non-toxic. nih.govSynthesis of spirooxindoles using a choline chloride-oxalic acid mixture. nih.gov
Reusable Heterogeneous CatalystsEasy separation and recycling, reduced waste. researchgate.netNano-ordered catalysts for the synthesis of spiro-triones. researchgate.net

Chemical Reactivity and Mechanistic Investigations of the 9 Oxa 1 Azaspiro 5.5 Undecane 2,4 Dione Core

Reactions Involving the Dione (B5365651) Functionality

The dione functionality in 9-oxa-1-azaspiro[5.5]undecane-2,4-dione is part of a cyclic imide (a lactam). This structure is analogous to glutarimide (B196013). The reactivity of this system is dictated by the two carbonyl groups and the acidic N-H proton.

No specific studies on nucleophilic additions or condensations with 9-oxa-1-azaspiro[5.5]undecane-2,4-dione have been reported in the scientific literature.

Theoretically, the carbonyl groups of the dione are electrophilic centers and could be susceptible to attack by strong nucleophiles. However, in a cyclic imide, the carbonyl groups are generally less reactive than those in ketones or aldehydes due to resonance delocalization of the nitrogen lone pair across both carbonyls. Reactions such as the Knoevenagel or Claisen condensations, which are common for 1,3-dicarbonyl compounds, would likely require strong basic conditions to generate a sufficiently nucleophilic carbanion from the C3 methylene (B1212753) group.

There is no published research detailing the enolization or subsequent reactions of enolates derived from 9-oxa-1-azaspiro[5.5]undecane-2,4-dione.

The protons on the C3 methylene group, being alpha to two carbonyl groups, are expected to be acidic and thus removable by a suitable base to form an enolate. This enolate would be stabilized by resonance, with the negative charge delocalized over the C3 carbon and both oxygen atoms of the carbonyl groups. Such an enolate, once formed, would be a potent nucleophile. It could theoretically participate in reactions such as alkylation at the C3 position or in aldol-type condensation reactions. The regioselectivity of such reactions would be a key question for investigation.

Ring-Opening and Ring-Expansion Reactions

There are no specific studies on the ring-opening or ring-expansion reactions of 9-oxa-1-azaspiro[5.5]undecane-2,4-dione in the reviewed literature.

Theoretically, both rings of the spirocycle could be susceptible to cleavage under certain conditions.

Imide Ring Opening: The cyclic imide ring could be opened by nucleophilic attack, for example, by hydrolysis with a strong acid or base. This would cleave one of the amide bonds to yield a dicarboxylic acid derivative with the spiro-tetrahydropyran moiety intact. Reductive cleavage of the amide bonds, for instance with strong reducing agents like lithium aluminum hydride, could potentially lead to a diol and an amine.

Tetrahydropyran (B127337) Ring Opening: The ether linkage in the tetrahydropyran ring is generally stable but can be cleaved under harsh conditions, typically with strong acids like HBr or HI. This would result in the opening of the six-membered oxygen-containing ring to give a dihaloalkane or a halohydrin, depending on the conditions, attached to the piperidine-2,4-dione ring.

Ring expansion reactions are less predictable and would likely require specific reagents designed to promote such transformations, for which no examples have been documented for this specific molecule.

Mechanistic Studies of Key Transformations

The formation and reactivity of the 9-oxa-1-azaspiro[5.5]undecane-2,4-dione core are governed by intricate mechanistic pathways. Understanding these transformations at a molecular level is crucial for controlling reaction outcomes and designing novel synthetic strategies. This section delves into the kinetic, thermodynamic, and transition state analyses that provide insight into the underlying mechanisms of key reactions involving this spirocyclic scaffold.

Kinetic and Thermodynamic Considerations

The synthesis of spiro-heterocycles, including derivatives of 9-oxa-1-azaspiro[5.5]undecane-2,4-dione, often involves equilibria between starting materials, intermediates, and products. The final product distribution can be dictated by either kinetic or thermodynamic control. researchgate.net

Kinetic vs. Thermodynamic Control:

In many synthetic routes towards spirocyclic systems, the reaction conditions can be finely tuned to favor either the kinetically or thermodynamically preferred product. researchgate.net For instance, in N-acyliminium ion cyclizations, a common strategy for constructing such scaffolds, the choice of acid catalyst and temperature can lead to different diastereomers. researchgate.net A reaction under kinetic control, typically at lower temperatures, will favor the product that is formed fastest (i.e., via the lowest activation energy barrier). In contrast, a reaction under thermodynamic control, often at higher temperatures, allows for the equilibration of products, leading to the most stable isomer predominating. researchgate.net

The stereochemical outcome in the formation of spirocyclic heterocycles is often determined during the crucial cyclization step. nih.gov Interestingly, kinetically controlled cyclizations can sometimes lead to the thermodynamically more stable product, especially when there is a strong thermodynamic preference for a particular product conformation. nih.gov

Computational Insights:

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the thermodynamics and kinetics of spiro-heterocycle formation. physchemres.org Computational studies can map the entire reaction pathway, identifying intermediates, transition states, and van der Waals complexes. physchemres.org By calculating the energy of each stationary point on the potential energy surface, the feasibility of different reaction steps can be assessed. physchemres.org

The following table illustrates the type of thermodynamic and kinetic parameters that can be obtained from computational studies on spiro-heterocycle formation. Note: The following data is illustrative and based on general findings for spiro-heterocycle formation, not specific to 9-oxa-1-azaspiro[5.5]undecane-2,4-dione.

Reaction StepΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)Equilibrium Constant (K)
Formation of van der Waals Complex 1NegativeNegativeNegative> 1
Formation of van der Waals Complex 2NegativeNegativeNegative> 1
Transition to IntermediatePositiveNegativePositive< 1
Formation of Final ProductNegativeNegativeNegative> 1

Transition State Analysis

The transition state is a fleeting, high-energy arrangement of atoms that lies at the peak of the energy profile connecting reactants and products. Its geometry and energy dictate the rate and stereochemical outcome of a reaction. The analysis of transition states is therefore a cornerstone of mechanistic investigation.

Computational Modeling of Transition States:

Computational chemistry provides invaluable insights into the structure and energetics of transition states that are often impossible to observe experimentally. For reactions involving spirocyclic systems, computational studies can model the transition state for the key cyclization step. physchemres.org These models reveal the precise geometry of the forming bonds and the spatial arrangement of substituents, which ultimately determines the stereochemistry of the final product.

In the context of N-acyliminium ion cyclizations leading to spiro-heterocycles, transition state analysis can explain the observed diastereoselectivity. core.ac.ukresearchgate.net The facial selectivity of the nucleophilic attack on the iminium ion is influenced by steric and electronic factors within the transition state. By comparing the energies of competing transition state structures, the preferred reaction pathway and the major product can be predicted.

A computational study on the formation of a spiro-heterocycle via a three-step reaction identified a single transition state connecting the intermediates to the final product. physchemres.org The analysis of this transition state was crucial in identifying the rate-determining step of the reaction. physchemres.org

Factors Influencing Transition State Stability:

Several factors can influence the stability of the transition state and thus the reaction outcome:

Steric Hindrance: Bulky substituents may favor a more open transition state geometry to minimize steric clashes.

Electronic Effects: The electronic nature of substituents can stabilize or destabilize the developing charges in the transition state.

Solvent Effects: The polarity of the solvent can influence the stability of charged or polar transition states.

Intramolecular Interactions: Hydrogen bonding or other non-covalent interactions within the transition state can lower its energy and accelerate the reaction.

The following table summarizes key aspects of transition state analysis for the formation of spiro-heterocycles.

FeatureDescription
Geometry The specific three-dimensional arrangement of atoms at the highest point of the reaction energy profile. This dictates the stereochemical outcome.
Energy Barrier (Activation Energy) The energy difference between the reactants and the transition state. A lower barrier corresponds to a faster reaction rate.
Vibrational Frequencies A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate towards the product.
Rate-Determining Step The transition state with the highest energy relative to the starting materials determines the overall rate of the reaction. physchemres.org

Derivatization and Analog Synthesis from the 9 Oxa 1 Azaspiro 5.5 Undecane 2,4 Dione Scaffold

Introduction of Substituents at Peripheral Positions

The introduction of a diverse array of substituents onto the 9-oxa-1-azaspiro[5.5]undecane-2,4-dione core is a key strategy for modulating its properties. While direct examples on this specific scaffold are not extensively documented in publicly available literature, synthetic strategies employed for analogous spirocyclic systems, such as 1-oxa-9-azaspiro[5.5]undecane derivatives, provide a roadmap for potential modifications. researchgate.netresearchgate.net

The tetrahydropyran (B127337) ring of the scaffold offers several positions amenable to substitution. These modifications can be introduced either by starting with appropriately substituted precursors during the initial synthesis of the spirocycle or by post-synthetic modifications. For instance, the synthesis of related 1-oxa-9-azaspiro[5.5]undecane derivatives for antituberculosis activity involved the use of substituted precursors to generate a library of compounds with diverse peripheral fragments. researchgate.net This approach allows for the incorporation of a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties.

Furthermore, derivatives of the related 1-oxa-9-azaspiro[5.5]undecane have been utilized in the synthesis of ciprofloxacin (B1669076) analogs, highlighting the utility of this scaffold in presenting pharmacophoric elements in a defined spatial orientation. researchgate.net This suggests that substituents could be introduced to mimic known bioactive conformations or to explore new interactions with biological targets.

Table 1: Potential Peripheral Substitutions on the 9-Oxa-1-azaspiro[5.5]undecane-2,4-dione Scaffold (Based on Analogous Systems)

Position of SubstitutionType of SubstituentRationale for Introduction
Tetrahydropyran RingAlkyl, Aryl, HalogenModulate lipophilicity and steric bulk
Tetrahydropyran RingHydroxyl, Amino, CarboxylIntroduce sites for secondary derivatization
Nitrogen Atom (N-1)Alkyl, Aryl, AcylModify electronic properties and hydrogen bonding capacity

Modifications of the Dione (B5365651) Moiety

The dione moiety within the glutarimide (B196013) ring of 9-oxa-1-azaspiro[5.5]undecane-2,4-dione is a versatile functional group that can undergo a variety of chemical transformations. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

A common modification is N-alkylation of the imide nitrogen. In analogous systems like 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, N-alkylation has been successfully employed to generate a library of derivatives. nih.gov This reaction is typically achieved by treating the parent dione with an alkyl halide in the presence of a base.

The carbonyl groups of the dione are also susceptible to nucleophilic attack. While specific examples for the target scaffold are limited, reactions such as the Knoevenagel condensation are plausible. This reaction, demonstrated on other spiro[5.5]undecane systems, involves the condensation of an active methylene (B1212753) compound with one of the carbonyl groups, leading to the formation of a new carbon-carbon double bond and further functionalization. researchgate.net

Reduction of one or both carbonyl groups can also be envisioned. Selective reduction would yield hydroxy-lactam derivatives, introducing new chiral centers and hydrogen bonding capabilities. Complete reduction would lead to the corresponding diamine or amino alcohol, significantly altering the core structure.

Table 2: Potential Modifications of the Dione Moiety

Reaction TypeReagents and Conditions (Hypothetical)Resulting Functional Group
N-AlkylationAlkyl halide, Base (e.g., K2CO3)N-Substituted imide
Knoevenagel CondensationActive methylene compound, Base catalystα,β-Unsaturated carbonyl
Selective Carbonyl ReductionReducing agent (e.g., NaBH4)Hydroxy-lactam
Full Dione ReductionStrong reducing agent (e.g., LiAlH4)Diamine or Amino alcohol

Structural Elaboration via Functional Group Interconversions

Functional group interconversions on pre-functionalized 9-oxa-1-azaspiro[5.5]undecane-2,4-dione derivatives offer a powerful tool for structural elaboration and the synthesis of complex analogs. These transformations allow for the late-stage diversification of a common intermediate, facilitating the exploration of structure-activity relationships.

For instance, if a derivative bearing a hydroxyl group on the tetrahydropyran ring were synthesized, this hydroxyl group could be converted into a variety of other functionalities. Esterification or etherification would allow for the introduction of different alkyl or aryl groups. Oxidation of a primary alcohol would yield an aldehyde or a carboxylic acid, which could then be used in subsequent reactions such as reductive amination or amide bond formation.

Similarly, the introduction of a halogen atom at a peripheral position would open up possibilities for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.

Design and Synthesis of Compound Libraries for Structure-Property Relationship Studies

The systematic derivatization of the 9-oxa-1-azaspiro[5.5]undecane-2,4-dione scaffold is crucial for establishing structure-property relationships (SPR). By creating a library of analogs with controlled variations in their structure, it is possible to correlate specific chemical features with observed properties, such as biological activity or material characteristics.

The design of such a library would involve the strategic selection of substituents and modifications based on the desired properties. For example, in the development of dual µ-opioid receptor agonists and sigma-1 receptor antagonists based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, a versatile synthetic approach was employed to explore different positions of the central scaffold. sci-hub.se This involved varying substituents at the nitrogen positions and on the spirocyclic ring to optimize the pharmacological profile. sci-hub.se

A similar combinatorial approach could be applied to the 9-oxa-1-azaspiro[5.5]undecane-2,4-dione core. A library could be generated by reacting a common spirocyclic intermediate with a diverse set of building blocks, such as a variety of alkyl halides for N-alkylation or a range of aldehydes for Knoevenagel condensations. The resulting compounds would then be screened for the desired properties, and the data analyzed to identify key structural features that contribute to the observed effects. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery and the development of new materials with tailored functionalities. nih.gov

Advanced Spectroscopic and Spectrometric Analysis for Structural Elucidation and Mechanistic Insight

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For 9-oxa-1-azaspiro[5.5]undecane-2,4-dione (C₉H₁₃NO₃), HRMS can confirm its molecular formula by comparing the experimentally measured monoisotopic mass with the theoretically calculated value.

While specific experimental HRMS data for this compound is not widely published, predicted data provides valuable insight into its expected mass spectrometric behavior. uni.lu The predicted monoisotopic mass is 183.08954 Da. uni.lu Analysis of the isotopic pattern, arising from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, would further corroborate the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would reveal the connectivity of the molecule, showing characteristic losses of fragments such as CO, CO₂, and parts of the tetrahydropyran (B127337) and glutarimide (B196013) rings.

Table 1: Predicted HRMS Adducts for 9-oxa-1-azaspiro[5.5]undecane-2,4-dione

AdductPredicted m/z
[M+H]⁺184.09682
[M+Na]⁺206.07876
[M-H]⁻182.08226
[M+NH₄]⁺201.12336
[M+K]⁺222.05270
Data sourced from PubChem predictions. uni.lu

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete chemical structure of an organic molecule in solution. While one-dimensional ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, multidimensional techniques establish connectivity and spatial relationships.

For 9-oxa-1-azaspiro[5.5]undecane-2,4-dione, specific multidimensional NMR data is not available in the reviewed literature. However, a standard suite of experiments would be employed for its structural confirmation:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the tetrahydropyran and glutarimide rings. For instance, the protons on the adjacent carbons in the C-C-O-C-C portion of the tetrahydropyran ring would show correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing an unambiguous assignment of the carbon atom to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons separated by two or three bonds. This is crucial for establishing the connectivity across the spirocyclic center and the carbonyl groups. For example, correlations would be expected between the protons on the carbon adjacent to the spiro center and the spiro carbon itself, as well as the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It would be instrumental in determining the stereochemistry and preferred conformation of the molecule, particularly the relative orientation of the two rings.

Without experimental data, a detailed assignment of chemical shifts is not possible. However, based on the structure, characteristic chemical shifts would be expected for the protons and carbons adjacent to the oxygen, nitrogen, and carbonyl functionalities.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 9-oxa-1-azaspiro[5.5]undecane-2,4-dione, the most prominent features in its IR and Raman spectra would be associated with the dione (B5365651) and ether functionalities.

Table 2: Expected Vibrational Frequencies for 9-oxa-1-azaspiro[5.5]undecane-2,4-dione

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3200 - 3100Present in the glutarimide ring, likely broadened due to hydrogen bonding.
C-H Stretch3000 - 2850Aliphatic C-H stretches from the tetrahydropyran and glutarimide rings.
C=O Stretch1750 - 1680Symmetric and asymmetric stretching of the two carbonyl groups in the glutarimide ring. The exact position would be sensitive to the ring strain and conformation.
C-O-C Stretch1150 - 1050Asymmetric stretching of the ether linkage in the tetrahydropyran ring.

While specific experimental spectra for the title compound are not documented in the searched literature, the analysis of related spiro compounds containing tetrahydropyran and glutarimide rings would provide a strong basis for interpreting its vibrational spectra. Conformational isomers, if present, could lead to the appearance of additional bands or splitting of existing bands.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. This technique would unambiguously determine the absolute structure of 9-oxa-1-azaspiro[5.5]undecane-2,4-dione, provided that a suitable single crystal can be grown.

There is currently no published X-ray crystal structure for 9-oxa-1-azaspiro[5.5]undecane-2,4-dione in the Cambridge Structural Database (CSD) or other publicly accessible databases. If a crystal structure were to be determined, it would provide invaluable data on:

The conformation of the tetrahydropyran ring (e.g., chair, boat, or twist-boat).

The planarity or puckering of the glutarimide ring.

The bond angles around the spirocyclic carbon atom.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H and C=O groups.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption and rotation of left and right circularly polarized light, respectively.

The parent molecule, 9-oxa-1-azaspiro[5.5]undecane-2,4-dione, is achiral as it does not possess a chiral center and has a plane of symmetry. Therefore, it would not exhibit any CD or ORD signal.

However, if a chiral center were to be introduced into the molecule, for example, through substitution on one of the rings, the resulting enantiomers would be distinguishable using chiroptical spectroscopy. The sign and magnitude of the Cotton effects in the CD spectrum, particularly around the n→π* and π→π* transitions of the carbonyl chromophores, would be characteristic of the absolute configuration of the stereocenters.

Emerging Research Directions and Future Perspectives for 9 Oxa 1 Azaspiro 5.5 Undecane 2,4 Dione

Integration into Modern Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

The synthesis of complex molecules like 9-oxa-1-azaspiro[5.5]undecane-2,4-dione is increasingly benefiting from modern synthetic technologies that offer advantages in efficiency, safety, and scalability.

Flow Chemistry: Continuous-flow synthesis is a powerful technique for multistep transformations, providing excellent control over reaction parameters such as temperature and mixing. flinders.edu.au This methodology is particularly advantageous for managing hazardous intermediates, like azides, by generating them in situ for immediate use in subsequent reactions. flinders.edu.au While specific studies on the continuous-flow synthesis of 9-oxa-1-azaspiro[5.5]undecane-2,4-dione are not yet prevalent, the successful application of flow chemistry to the synthesis of other complex heterocyclic systems, including peptides, suggests its high potential for this class of compounds. flinders.edu.auscbt.com The fine control offered by flow chemistry could significantly improve the yields and safety of synthetic routes to spiro-glutarimide derivatives. scbt.com

Photocatalysis: Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a transformative tool in organic synthesis. ijournals.cn This methodology has been employed for the generation of C-C and C-X bonds using organic molecules as photocatalysts. ijournals.cn The application of photocatalysis to the synthesis and derivatization of spiro-glutarimides is a promising yet underexplored area. The development of photocatalytic methods could enable novel transformations and the introduction of diverse functional groups onto the 9-oxa-1-azaspiro[5.5]undecane-2,4-dione scaffold under mild conditions.

Potential as a Precursor for Diverse Complex Molecular Architectures

The 9-oxa-1-azaspiro[5.5]undecane-2,4-dione scaffold serves as a valuable building block for the synthesis of more complex and biologically active molecules. Its inherent three-dimensionality and functional group handles make it an attractive starting point for creating diverse chemical libraries.

Spiro-glutarimides are found in a number of natural products with significant biological activities, such as iso-migrastatin, lactimidomycin, and cycloheximide. rsc.org The synthesis of these natural products often involves the construction of the spirocyclic core as a key step. osi.lv The 9-oxa-1-azaspiro[5.5]undecane scaffold, in particular, has been utilized in the synthesis of derivatives with potential antituberculosis activity. researchgate.neta2bchem.com For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been used to synthesize novel ciprofloxacin (B1669076) analogues. a2bchem.com

The glutarimide (B196013) moiety itself is a key pharmacophore in a class of drugs known as Cereblon E3 ligase modulatory drugs (CELMoDs), which are used in targeted protein degradation. biosynth.com The derivatization of the glutarimide core is crucial for modulating the activity and selectivity of these compounds. biosynth.com The 9-oxa-1-azaspiro[5.5]undecane-2,4-dione scaffold offers a unique three-dimensional presentation of the glutarimide ring, which could be exploited in the design of novel protein degraders.

The versatility of the spiro-glutarimide scaffold is further highlighted by its use in the synthesis of spiro-fused piperidines with adrenergic activity and as precursors to complex natural product analogues like hongoquercin A and B. uni.lu

Chemoinformatics and Computational Design of Novel Derivatives

Chemoinformatics and computational chemistry are playing an increasingly vital role in the discovery and optimization of novel therapeutic agents. These in silico approaches are being applied to the design and evaluation of spiroheterocyclic compounds.

Molecular docking is a key computational technique used to predict the binding of a ligand to a biological target. For example, the optimization of 1-oxa-9-azaspiro[5.5]undecane derivatives as antituberculosis agents was guided by molecular docking studies against the MmpL3 protein of M. tuberculosis. researchgate.net This approach allows for the rational design of derivatives with improved activity.

The PubChem database provides predicted physicochemical properties for 9-oxa-1-azaspiro[5.5]undecane-2,4-dione, which can inform its potential as a drug candidate. nih.gov These computational predictions are valuable in the early stages of drug discovery.

Table 1: Predicted Physicochemical Properties of 9-Oxa-1-azaspiro[5.5]undecane-2,4-dione
PropertyPredicted ValueSource
Molecular FormulaC9H13NO3 nih.gov
Monoisotopic Mass183.08954 Da nih.gov
XlogP (predicted)-0.6 nih.gov

Furthermore, computational methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. rsc.org The development of high-throughput synthesis and computational techniques is expected to accelerate the optimization of spirocyclic compounds. rsc.org

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of 9-Oxa-1-azaspiro[5.5]undecane-2,4-dione
Adductm/zPredicted CCS (Ų)Source
[M+H]+184.09682138.6 nih.gov
[M+Na]+206.07876143.9 nih.gov
[M-H]-182.08226141.3 nih.gov
[M+NH4]+201.12336157.0 nih.gov
[M+K]+222.05270142.9 nih.gov
[M+H-H2O]+166.08680132.3 nih.gov
[M+HCOO]-228.08774153.2 nih.gov
[M+CH3COO]-242.10339174.8 nih.gov

Challenges and Opportunities in the Field of Spiroheterocycle Chemistry

The field of spiroheterocycle chemistry, while rich with promise, also faces several challenges that provide opportunities for innovation.

Challenges:

Synthetic Complexity: The construction of spirocyclic systems can be synthetically challenging, often requiring multi-step sequences and careful control of stereochemistry. rsc.org The synthesis of glutarimide-containing compounds, in particular, can be complicated by their propensity for hydrolytic ring-opening and poor solubility. biosynth.com

Limited Availability: A key challenge is the limited commercial availability of diverse spirocyclic building blocks, which can hinder the exploration of this chemical space in drug discovery programs. rsc.org

Predicting Biological Activity: While the three-dimensional nature of spirocycles is advantageous, predicting how this will translate to improved biological activity and selectivity for a given target remains a significant challenge.

Opportunities:

Unexplored Chemical Space: Spirocyclic compounds represent a largely underexplored area of chemical space, offering the potential to discover novel drugs with new mechanisms of action and improved properties. rsc.org

Improved Drug-like Properties: The rigid, three-dimensional structure of spirocycles can lead to improved potency, selectivity, and metabolic stability compared to their flatter aromatic counterparts.

Novel Scaffolds for Drug Discovery: Spiroheterocycles provide novel scaffolds that can be used to design drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. rsc.org The development of new synthetic methodologies and computational tools will continue to unlock the full potential of spiro compounds like 9-oxa-1-azaspiro[5.5]undecane-2,4-dione in medicinal chemistry.

Q & A

Q. What are the most reliable synthetic routes for 9-oxa-1-azaspiro[5.5]undecane-2,4-dione, and how can reaction conditions be optimized for yield?

The synthesis of spirocyclic compounds like 9-oxa-1-azaspiro[5.5]undecane-2,4-dione often employs Prins cyclization , which enables efficient construction of the spiro scaffold in a single step . Key parameters for optimization include:

  • Catalyst selection : Acidic conditions (e.g., Lewis acids) are critical for cyclization efficiency.
  • Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may require inert atmospheres to prevent side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
    Alternative methods like olefin metathesis (using Grubbs catalysts) are less favored due to high costs and scalability challenges .

Q. Which analytical techniques are most effective for characterizing the spirocyclic structure and confirming regioselectivity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve spirojunction signals (e.g., distinct proton splitting at bridgehead carbons) .
  • X-ray Crystallography : Definitive for confirming stereochemistry and ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for derivatives with labile functional groups .

Advanced Research Questions

Q. How does 9-oxa-1-azaspiro[5.5]undecane-2,4-dione interact with biological targets such as soluble epoxide hydrolase (sEH) or MmpL3?

The compound’s spirocyclic core and electron-deficient diketone groups facilitate binding to enzymatic pockets. For sEH inhibition:

  • Mechanistic Insight : The diketone moiety acts as a transition-state analog, disrupting hydrolysis of epoxide substrates .
  • Binding Affinity : Surface plasmon resonance (SPR) assays show low micromolar IC50_{50} values, though potency varies with substituent modifications (e.g., benzyl vs. cyclohexyl groups) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance target selectivity?

  • Substituent Variation : Introducing polar groups (e.g., hydroxyl or carboxyl) at position 4 improves solubility and receptor engagement .
  • Ring Expansion/Contraction : Analogues with larger spiro rings (e.g., 6-membered oxa/aza systems) show altered pharmacokinetic profiles .
  • Protease Stability : Methylation of the diketone oxygen reduces metabolic degradation, as shown in hepatic microsome assays .

Q. How should researchers address contradictory data in biological activity across studies (e.g., conflicting IC50_{50}50​ values)?

Discrepancies often arise from:

  • Assay Conditions : Variations in buffer pH, incubation time, or enzyme sources (recombinant vs. native) .
  • Stereochemical Purity : Diastereomeric mixtures (common in spiro synthesis) can skew results; chiral HPLC separation is essential .
  • Cellular Context : Membrane permeability differences in cell-based vs. cell-free assays .

Q. What computational approaches are validated for predicting binding modes and pharmacokinetic properties?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with sEH or MmpL3, prioritizing key residues (e.g., Tyr381 in sEH) .
  • MD Simulations : Reveal conformational flexibility of the spiro ring under physiological conditions .
  • ADMET Prediction : Software like SwissADME forecasts logP and bioavailability, guiding lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.